molecular formula C18H21F3N4O4 B2863442 2-(8-ethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide CAS No. 941927-77-1

2-(8-ethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide

Cat. No. B2863442
M. Wt: 414.385
InChI Key: UBUALBXYPZBCJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(8-ethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide is a useful research compound. Its molecular formula is C18H21F3N4O4 and its molecular weight is 414.385. The purity is usually 95%.
BenchChem offers high-quality 2-(8-ethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(8-ethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Receptor Binding and Activation

The triazaspirodecanone core structure, similar to 2-(8-ethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide, has been investigated for its binding affinity and activation potential toward various receptors. A study on high-affinity ligands for the ORL1 (orphanin FQ/nociceptin) receptor identified derivatives of 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-ones as full agonists with moderate to good selectivity against opioid receptors, showcasing the potential for developing novel therapeutics targeting the ORL1 receptor for pain management and other neurological conditions (Röver et al., 2000).

Antagonist Activities

Another scientific application involves the synthesis and evaluation of spiropiperidine derivatives as potent and selective non-peptide tachykinin NK2 receptor antagonists. These compounds, structurally related to the triazaspirodecanone family, demonstrated significant antagonist activity in guinea pig trachea and displayed potent effects against NK2 receptor agonist-induced bronchoconstriction when administered intravenously or orally, highlighting their potential as therapeutic agents for respiratory diseases (Smith et al., 1995).

Antiviral Properties

Compounds featuring the triazaspirodecanone skeleton have also been explored for their antiviral properties. A series of N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives were designed and synthesized, exhibiting strong activity against influenza A/H3N2 virus and human coronavirus 229E. These findings indicate the versatility of the spirothiazolidinone scaffold in generating new classes of antiviral molecules, offering a promising approach for the development of broad-spectrum antiviral agents (Apaydın et al., 2020).

Anticancer and Antimicrobial Agents

Research into the development of novel anticancer and antimicrobial agents has also incorporated triazaspirodecanone derivatives. A study on lipophilic acetamide derivatives, including substituted N-2-(2-oxo-3-phenylquinoxalin-1(2H)-yl) acetamides, revealed promising broad-spectrum antibacterial activity and appreciable antifungal activity. Additionally, certain benzylamines and sulfa derivatives demonstrated significant anticancer effects, highlighting the potential of these compounds in therapeutic applications (Ahmed et al., 2018).

properties

IUPAC Name

2-(8-ethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21F3N4O4/c1-2-24-9-7-17(8-10-24)15(27)25(16(28)23-17)11-14(26)22-12-3-5-13(6-4-12)29-18(19,20)21/h3-6H,2,7-11H2,1H3,(H,22,26)(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBUALBXYPZBCJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2(CC1)C(=O)N(C(=O)N2)CC(=O)NC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21F3N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(8-ethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.